2-Fluoro-5-(propan-2-yl)benzoic acid 2-Fluoro-5-(propan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1341654-82-7
VCID: VC8408697
InChI: InChI=1S/C10H11FO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
SMILES: CC(C)C1=CC(=C(C=C1)F)C(=O)O
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol

2-Fluoro-5-(propan-2-yl)benzoic acid

CAS No.: 1341654-82-7

Cat. No.: VC8408697

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(propan-2-yl)benzoic acid - 1341654-82-7

Specification

CAS No. 1341654-82-7
Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
IUPAC Name 2-fluoro-5-propan-2-ylbenzoic acid
Standard InChI InChI=1S/C10H11FO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Standard InChI Key ZPIVLRAQCWNILA-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)F)C(=O)O
Canonical SMILES CC(C)C1=CC(=C(C=C1)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-5-(propan-2-yl)benzoic acid, reflects its substitution pattern: a fluorine atom at the benzene ring’s 2-position and an isopropyl group (-CH(CH3_3)2_2) at the 5-position. The carboxylic acid group (-COOH) at the 1-position completes the structure. Key identifiers include:

PropertyValueSource
CAS Number1341654-82-7
Molecular FormulaC10H11FO2\text{C}_{10}\text{H}_{11}\text{FO}_{2}
Molecular Weight198.19 g/mol
EC Number828-181-9
SMILESCC(C)c1cc(F)c(cc1)C(=O)O

The fluorine atom’s electronegativity induces electron-withdrawing effects, while the bulky isopropyl group contributes steric hindrance, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous fluorinated benzoic acids reveal distinct 1H^1\text{H} and 13C^{13}\text{C} signals. For example:

  • 1H^1\text{H} NMR: The isopropyl group’s methine proton resonates as a septet near δ 3.0 ppm, while aromatic protons appear as complex multiplets between δ 7.0–8.0 ppm .

  • 19F^{19}\text{F} NMR: The fluorine atom typically shows a singlet near δ -110 ppm, consistent with meta-substitution relative to the carboxylic acid group .

  • IR Spectroscopy: A strong carbonyl stretch (νC=O\nu_{\text{C=O}}) near 1680 cm1^{-1} and O-H stretch (~3000 cm1^{-1}) confirm the carboxylic acid functionality .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via two primary methods:

Purification and Optimization

Crude product purification involves recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane). Process optimizations, such as using sodium sulfate (Na2SO4\text{Na}_2\text{SO}_4) for drying, enhance yields to ~70–80% .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .

Conformational Analysis

Applications in Pharmaceutical Chemistry

Drug Intermediate Utility

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. For example, its derivative, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a patented JAK2 inhibitor (WO2022056100A1) . The fluorine atom enhances metabolic stability and membrane permeability, critical for oral bioavailability .

Material Science Applications

In polymer chemistry, the compound acts as a monomer for fluorinated polyesters, imparting hydrophobicity and thermal resistance. Copolymers with ethylene glycol show promise in coatings for medical devices .

Recent Research and Future Directions

Computational Modeling

DFT studies predict that substituting the isopropyl group with bulkier tert-butyl groups could further stabilize the s-trans conformation, potentially enhancing crystallinity for X-ray diffraction studies .

Biodegradation Studies

Ongoing research investigates microbial degradation pathways using Pseudomonas strains, aiming to address environmental persistence concerns .

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